(1-Isopropyl-1H-indol-4-yl)methanol
Description
(1-Isopropyl-1H-indol-4-yl)methanol is a substituted indole derivative featuring a methanol functional group at the 4-position of the indole ring and an isopropyl group at the 1-position. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. Its synthesis likely involves functionalization of the indole core, followed by substitution and oxidation/reduction steps, analogous to methods described for related compounds .
Properties
IUPAC Name |
(1-propan-2-ylindol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLALPWHOZQMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-indol-4-yl)methanol typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further processed to obtain the desired compound .
Industrial Production Methods: the synthesis of indole derivatives often involves scalable reactions and the use of common reagents and solvents, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1-Isopropyl-1H-indol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes .
Scientific Research Applications
Chemistry: (1-Isopropyl-1H-indol-4-yl)methanol is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical reactions and is valuable in the development of new synthetic methodologies .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in antiviral, anticancer, and antimicrobial research .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases. Indole derivatives have been investigated for their anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable compound in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-indol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Methanol Derivatives
(a) (1-Isopropyl-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₇H₁₂N₂O
- Average Mass : 140.186 g/mol
- Key Differences: The pyrazole ring (5-membered, two adjacent nitrogen atoms) replaces the indole system (fused benzene and pyrrole rings). Lower molecular weight (140.186 vs. ~189.25 g/mol for the indole analog), influencing solubility and pharmacokinetic properties .
(b) [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol
- Molecular Formula : C₁₂H₁₃N₃O₃
- Key Features: Contains a nitroimidazole core linked to a phenyl-methanol group. The nitro group enhances electrophilicity, enabling participation in nucleophilic aromatic substitution, unlike the indole derivative’s electron-rich system.
(c) 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol
- Synthesis : Condensation of 2-methyl-5-nitroimidazole with benzaldehydes under basic conditions.
- Contrast: The ethanol chain (vs. methanol in the target compound) and styryl substituent introduce steric bulk, which may hinder membrane permeability compared to the smaller isopropyl-indole system .
Structural and Spectroscopic Comparisons
*Estimated based on indole core (C₈H₇N) + isopropyl (C₃H₇) + methanol (CH₂OH).
Key Research Findings and Limitations
- Spectral Data Gaps: No direct ¹H/¹³C-NMR or UV-Vis data are available for this compound. Predictions are based on analogs like pyrazole and imidazole derivatives .
- Biological Potential: Indole methanol derivatives are understudied compared to their carbonyl or amine-functionalized counterparts (e.g., tryptophan derivatives), warranting further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
